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Compound of Interest

Compound Name: Butyl isobutyrate

Cat. No.: B1265439

Introduction

Butyl isobutyrate is a key ester utilized in the flavor and fragrance industry to impart fruity
notes, particularly reminiscent of apple, banana, and pineapple.[1][2] Its chemical and sensory
properties make it a valuable component in the development of artificial fruit flavor models for
various applications, including food and beverages, pharmaceuticals, and consumer products.
This document provides detailed application notes and protocols for researchers, scientists,
and drug development professionals on the use of butyl isobutyrate in creating and
evaluating fruit flavor models.

Chemical and Physical Properties of Butyl
Isobutyrate

A thorough understanding of the physicochemical properties of butyl isobutyrate is essential
for its effective application in flavor model development.
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Property Value Reference
Chemical Formula CsH1602 [1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless liquid [1]

Strong, fresh, fruity (apple,

Odor Profile banana) [1]
Taste Profile Sweet, pineapple-like [1]
Boiling Point 155-156 °C [1]
Density 0.862 g/mL at 25 °C [1]

. Miscible with alcohol and oils;
Solubility _ , [1]
insoluble in water

Odor Threshold 0.022 ppm [1]

~40 ppm in finished products
Typical Concentration (up to 2000 ppm in chewing [1]

gum)

Experimental Protocols
Development of a Fruit Flavor Model

The creation of a realistic fruit flavor model is a meticulous process that involves the precise
blending of various volatile compounds. Butyl isobutyrate often serves as a foundational note,
which is then built upon with other esters, aldehydes, and alcohols to achieve a complex and
authentic aroma and taste profile.

This protocol describes the formulation of a pineapple flavor model where butyl isobutyrate
(or its isomer, isobutyl acetate) can be a significant contributor. The following table is based on
a formulation from a patent for pineapple flavor.[3]
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Concentration (parts by

Component Function .
weight)

Ethyl Acetate Fruity, sweet 0.310
Isobutyl Acetate* Fruity, banana-like 0.345
Ethyl Butyrate Fruity, pineapple 0.755
Ethyl Isovalerate Fruity, apple-like 0.465
Isoamyl Acetate Banana, pear 0.465
Methyl Hexanoate Fruity, pineapple 0.260
Allyl Hexanoate Pineapple 2.420
Ethyl Maltol Sweet, caramel 1.500
Propylene Glycol Solvent 86.000

Note: Isobutyl acetate is an isomer of butyl isobutyrate and is often used interchangeably or
in conjunction to achieve desired fruity notes. For an apple or banana profile, the concentration
of butyl isobutyrate or its related esters would be adjusted accordingly.[4][5][6][7]

Sensory Evaluation of the Fruit Flavor Model

Sensory evaluation is critical to determine if the developed flavor model is perceptibly similar to
the target fruit. The Triangle Test is a common discrimination test used for this purpose.[8][9]
[10]

Objective: To determine if a sensory difference exists between the developed fruit flavor model
and a natural fruit reference.

Materials:

o Developed fruit flavor model (e.g., pineapple flavor from 2.1.1) diluted in a neutral base (e.g.,
sugar water).

» Natural fruit reference (e.qg., fresh pineapple juice).
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Identical sample cups, coded with random three-digit numbers.[1]

Palate cleansers (e.g., unsalted crackers, filtered water).[10]

A panel of 25-50 screened and untrained panelists.[11]

Sensory evaluation booths with controlled lighting and temperature.[12]
Procedure:

o Sample Preparation: Prepare two identical samples of the natural fruit reference (A) and one
sample of the developed flavor model (B). Also prepare sets with one of A and two of B.

o Sample Presentation: Present three coded samples to each panelist. The order of
presentation should be randomized across panelists to account for order effects (AAB, ABA,
BAA, BBA, BAB, ABB).[9]

« Instructions to Panelists: Instruct panelists to evaluate the samples from left to right and
identify the "odd" or "different” sample.[9][10] Panelists should cleanse their palate between
samples.[10]

o Data Collection: Record the number of correct and incorrect identifications.

 Statistical Analysis: Analyze the results using a Chi-square test or by consulting a statistical
table for triangle tests to determine if the number of correct identifications is statistically
significant.[9] The null hypothesis is that there is no perceptible difference between the
samples.

Instrumental Analysis of the Fruit Flavor Model

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and
quantifying the volatile compounds in a flavor model, ensuring its composition is consistent and
matches the desired profile.[13][14][15]

Objective: To identify and quantify the volatile compounds, including butyl isobutyrate, in the
developed fruit flavor model.

Materials:
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» Developed fruit flavor model.

e Headspace vials (20 mL).

e Sodium chloride (NaCl).

e Internal standard (e.g., 2-octanol).

o SPME fiber assembly (e.g., DVB/CAR/PDMS).[16]

e GC-MS system with a suitable capillary column (e.g., DB-5ms).
Procedure:

o Sample Preparation: Place a precise amount of the flavor model (e.g., 1 g) into a headspace
vial. Add a saturated NaCl solution to enhance the release of volatile compounds.[17] Add a
known amount of the internal standard.

e HS-SPME Extraction:

o Pre-incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10
minutes) with agitation.[18]

o Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes)
to allow for the adsorption of volatile compounds.[17][18]

e GC-MS Analysis:

o Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet (e.g.,
250°C).[17]

o Separate the volatile compounds using a programmed temperature ramp in the GC oven.

o Detect and identify the compounds using the mass spectrometer, comparing the resulting
mass spectra with a reference library (e.g., NIST).

o Quantify the compounds by comparing their peak areas to that of the internal standard.
[19]
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Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway for Esters

The perception of fruity esters like butyl isobutyrate begins with the interaction of the odorant
molecule with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRS)
located on the cilia of olfactory sensory neurons.[20][21] This initiates a signaling cascade that
leads to the perception of smell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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